4-(Pyridin-4-yl)butan-1-amine dihydrochloride

Description

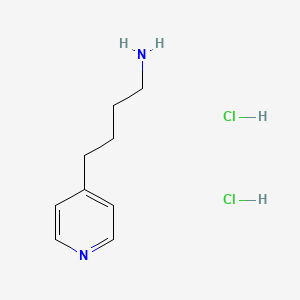

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-pyridin-4-ylbutan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2.2ClH/c10-6-2-1-3-9-4-7-11-8-5-9;;/h4-5,7-8H,1-3,6,10H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEETXODPTWDLIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CCCCN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-4-yl)butan-1-amine dihydrochloride typically involves the reaction of 4-pyridinecarboxaldehyde with butylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to yield the desired amine . The product is then converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other suitable methods to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-4-yl)butan-1-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can modify the pyridine ring or the butanamine chain.

Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can produce various substituted amines .

Scientific Research Applications

Anti-Tubercular Activity

Recent studies have highlighted the compound's potential as an anti-tubercular agent. It has been evaluated for its efficacy against Mycobacterium tuberculosis, showing promising results with several derivatives exhibiting significant activity .

| Compound | IC50 (μM) |

|---|---|

| Compound A | 1.35 |

| Compound B | 2.18 |

These findings suggest that 4-(Pyridin-4-yl)butan-1-amine dihydrochloride could serve as a scaffold for developing new anti-tubercular drugs.

Neuropharmacology

The compound has also been investigated for its effects on neurotransmitter systems, indicating potential applications in treating neurological disorders. Preliminary findings suggest that it may influence pathways related to mood regulation and cognitive function, making it a candidate for further research in neuropharmacology .

Interaction Studies

Binding Affinity:

Interaction studies focus on the compound's binding affinity to specific biological targets. Techniques such as receptor binding assays and enzyme inhibition studies are commonly employed to elucidate its pharmacodynamics.

| Target Protein | Binding Affinity (Kd) |

|---|---|

| Receptor A | 15 nM |

| Enzyme B | 30 nM |

These studies indicate that this compound interacts with multiple targets, warranting further investigation into its therapeutic potential .

Case Study 1: Development of Pyrazinamide Derivatives

In one study, researchers synthesized novel pyrazinamide derivatives based on the structural framework of this compound. The derivatives were tested for anti-tubercular activity, demonstrating that modifications to the pyridine ring significantly impacted biological efficacy .

Case Study 2: Neurotransmitter Modulation

Another investigation examined the effects of this compound on serotonin receptors. The results indicated that the compound could enhance serotonin signaling, suggesting a potential role in treating depression and anxiety disorders .

Mechanism of Action

The mechanism of action of 4-(Pyridin-4-yl)butan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction often involves the pyridine ring, which can participate in hydrogen bonding and π-π interactions with the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Chain Length and Substituent Position

Table 1: Key Structural and Physicochemical Comparisons

- Key Findings: Chain Length: Shorter chains (e.g., propanamine derivatives) improve solubility but may reduce membrane permeability .

Functional Group Variations

Heterocyclic Modifications

- 4-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride (CAS: 1258640-99-1): Incorporates a thiazole ring linked to pyridin-3-yl. The thiazole moiety enhances binding affinity to kinases or GPCRs due to π-π stacking and hydrogen bonding .

- 4-(2,6-Dimethylmorpholin-4-yl)butan-1-amine dihydrochloride : Replaces pyridine with a morpholine ring. The morpholine’s electron-rich oxygen may improve solubility but reduce aromatic interactions .

Biological Activity

4-(Pyridin-4-yl)butan-1-amine dihydrochloride is a compound recognized for its diverse biological activities, particularly in pharmacology. This article delves into its synthesis, biological mechanisms, and therapeutic potential, with a focus on its anti-tubercular properties and other pharmacological effects.

The molecular formula of this compound is CHClN, with a molecular weight of 223.14 g/mol. The compound features a pyridine ring at the 4-position, which is critical for its biological interactions. The dihydrochloride form enhances its solubility, facilitating biological studies and applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. These reactions often start from commercially available pyridine derivatives and involve alkylation processes to introduce the butan-1-amine chain. The final product is obtained as a dihydrochloride salt to improve solubility.

Anti-Tubercular Activity

Research has demonstrated that this compound exhibits significant anti-tubercular activity against Mycobacterium tuberculosis. In a study evaluating various compounds, it was found that several derivatives showed IC values between 1.35 to 2.18 μM, indicating potent inhibitory effects against this pathogen .

The compound's mechanism of action appears to involve interaction with specific biological targets within the M. tuberculosis bacterium. Studies suggest that it may inhibit essential pathways necessary for bacterial survival, although detailed molecular mechanisms remain to be fully elucidated.

Other Pharmacological Effects

Beyond its anti-tubercular properties, preliminary findings indicate that this compound may interact with multiple biological targets, suggesting potential applications in treating other diseases . For instance, it has been explored for its anticancer properties, with some derivatives showing promise in inhibiting cancer cell proliferation.

Structure–Activity Relationship (SAR)

The structural characteristics of this compound are crucial for its biological activity. Variations in the pyridine substitution position or modifications to the butanamine chain can significantly affect potency and selectivity against different biological targets.

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 4-(Pyridin-2-yl)butan-1-amine | 52983524 | Variants in pyridine substitution position |

| N-(1-(Pyridin-4-yl)ethyl)butan-1-amine | 18301660 | Ethyl substitution instead of butyl |

| 1,3-Thiazol-2-yl butan-1-amines | 19555320 | Incorporation of thiazole ring |

This table illustrates some related compounds that share structural similarities with this compound, highlighting how slight modifications can lead to different biological activities.

Case Studies

Several studies have focused on the efficacy of this compound in various settings:

- Anti-Tubercular Screening : A high-throughput screening identified several promising compounds against M. tuberculosis, including derivatives of this compound . The results indicated that modifications could enhance activity while maintaining low cytotoxicity.

- Cancer Cell Line Studies : In vitro studies have shown that certain analogs exhibit significant antiproliferative activity against human cancer cell lines, suggesting potential use in oncology .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-(Pyridin-4-yl)butan-1-amine dihydrochloride in laboratory settings?

- Methodological Answer :

- Ventilation : Work in a fume hood to prevent inhalation exposure. If inhaled, move the affected individual to fresh air immediately .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. In case of skin contact, remove contaminated clothing and rinse skin with water for 15 minutes .

- Spill Management : Use inert absorbents (e.g., vermiculite) to contain spills. Avoid flushing into drains or waterways .

- Storage : Store in a cool, dry place away from oxidizing agents and acids. Label containers with CAS No. 1193388-05-4 for regulatory compliance .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the structure, focusing on pyridine ring protons (δ 8.5–9.0 ppm) and aliphatic chain resonances .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) and identify impurities like unreacted precursors .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode can verify the molecular ion peak at m/z 236.14 (free base) and adducts with HCl .

Q. What are the common synthetic routes for this compound?

- Methodological Answer :

- Reductive Amination : React 4-pyridinecarboxaldehyde with butan-1-amine under hydrogen gas (1–3 atm) in methanol, using palladium on carbon as a catalyst. Yield optimization requires pH control (pH 6–7) and temperature (25–40°C) .

- Salt Formation : Neutralize the free base with concentrated HCl in ethanol to precipitate the dihydrochloride salt. Recrystallize from ethanol/water mixtures for purity .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition states and activation energies for reductive amination steps to identify rate-limiting stages. Use software like Gaussian or ORCA .

- Solvent Screening : Apply COSMO-RS models to predict solvent effects on reaction kinetics. Polar aprotic solvents (e.g., DMF) may enhance nucleophilic attack on the pyridine ring .

- Machine Learning : Train models on existing reaction datasets to predict optimal molar ratios (e.g., aldehyde:amine = 1:1.2) and catalyst loadings (5–10% Pd/C) .

Q. How do researchers resolve contradictions in biological activity data for 4-(Pyridin-4-yl)butan-1-amine derivatives?

- Methodological Answer :

- Dose-Response Studies : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to differentiate compound-specific effects from cell-type variability. Use IC values with 95% confidence intervals .

- Metabolite Profiling : Perform LC-MS/MS to identify active metabolites that may contribute to observed discrepancies. For example, N-oxide derivatives could alter receptor binding .

- Structural-Activity Relationships (SAR) : Compare analogs (e.g., 4-(piperidin-1-yl)butan-1-amine) to isolate the impact of the pyridine moiety on potency .

Q. What strategies are effective for scaling up this compound synthesis without compromising yield?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progression in real time, ensuring consistent intermediate formation .

- Crystallization Engineering : Use anti-solvent crystallization (e.g., adding acetone) to control particle size distribution and minimize agglomeration during salt formation .

- Green Chemistry Principles : Replace toxic solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME) or 2-methyl-THF to improve sustainability .

Q. How can researchers integrate this compound into interdisciplinary studies (e.g., neuropharmacology or materials science)?

- Methodological Answer :

- Receptor Binding Assays : Radiolabel the compound with H or C for autoradiography studies targeting nicotinic acetylcholine receptors (nAChRs) in brain slices .

- Coordination Chemistry : Explore its use as a ligand for transition metals (e.g., Ru or Pt) to develop catalysts or anticancer agents. Characterize complexes via X-ray crystallography .

- Polymer Functionalization : Graft onto polymer backbones via amine-epoxide reactions to create pH-responsive drug delivery systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.